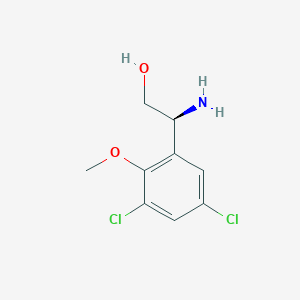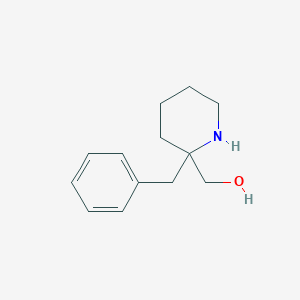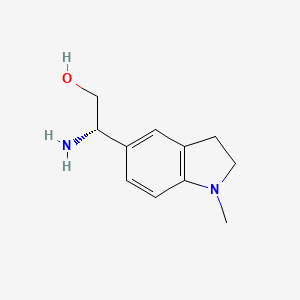
(S)-2-Amino-2-(1-methylindolin-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is a chiral compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the amino group and the hydroxyl group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of the indole ring system.
Functional Group Introduction: The amino and hydroxyl groups are introduced through various functionalization reactions.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable reactions and robust catalysts.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Agriculture: Employed in the development of agrochemicals.
Wirkmechanismus
The mechanism by which (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(1H-indol-5-yl)ethan-1-ol: Lacks the methyl group, which may affect its biological activity.
(2S)-2-amino-2-(1-methyl-1H-indol-5-yl)ethan-1-ol: Similar structure but different stereochemistry.
Uniqueness
The presence of the methyl group and the specific stereochemistry of (2S)-2-amino-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(1-methyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c1-13-5-4-9-6-8(10(12)7-14)2-3-11(9)13/h2-3,6,10,14H,4-5,7,12H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
CCQYRWRATAAABZ-SNVBAGLBSA-N |
Isomerische SMILES |
CN1CCC2=C1C=CC(=C2)[C@@H](CO)N |
Kanonische SMILES |
CN1CCC2=C1C=CC(=C2)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



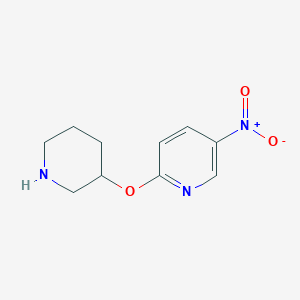
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)


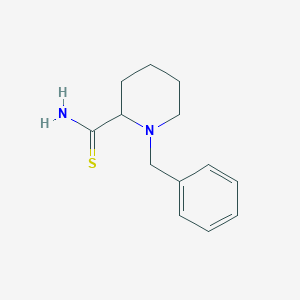
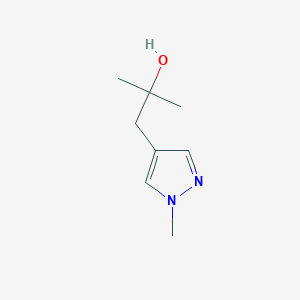
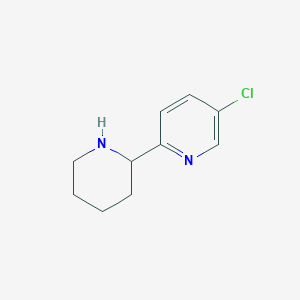
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)

